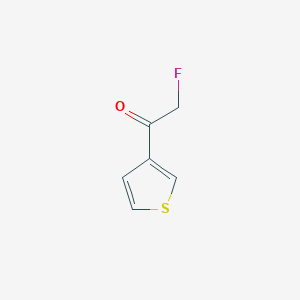
Ethanone, 2-fluoro-1-(3-thienyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) is an organic compound that belongs to the class of thienyl ketones It features a thienyl group (a sulfur-containing five-membered ring) attached to a fluorinated ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 3-thiophenecarboxaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting intermediate is then subjected to oxidation to form the desired ketone.
Industrial Production Methods: Industrial production of Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The thienyl group contributes to its unique electronic properties, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
1-(2-Thienyl)-2-fluoroethanone: Similar structure but with the thienyl group attached at a different position.
1-(3-Thienyl)-2-chloroethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Thienyl)-2-bromoethanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
145652-68-2 |
|---|---|
Formule moléculaire |
C6H5FOS |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-fluoro-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C6H5FOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 |
Clé InChI |
IBDPREUHJPTZIK-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C(=O)CF |
SMILES canonique |
C1=CSC=C1C(=O)CF |
Synonymes |
Ethanone, 2-fluoro-1-(3-thienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















